2-Iodo-1-(methoxymethyl)-3-methylbenzene
Description
Structure
3D Structure
Properties
CAS No. |
137300-31-3 |
|---|---|
Molecular Formula |
C9H11IO |
Molecular Weight |
262.09 g/mol |
IUPAC Name |
2-iodo-1-(methoxymethyl)-3-methylbenzene |
InChI |
InChI=1S/C9H11IO/c1-7-4-3-5-8(6-11-2)9(7)10/h3-5H,6H2,1-2H3 |
InChI Key |
PSBCMBYVIJVGOO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)COC)I |
Origin of Product |
United States |
Synthetic Methodologies for 2 Iodo 1 Methoxymethyl 3 Methylbenzene and Analogous Systems
Strategies for Regioselective Iodination of Substituted Benzenes
Achieving regioselectivity in the iodination of a substituted benzene (B151609) ring is a fundamental challenge in organic synthesis. The directing effects of the substituents on the aromatic ring play a pivotal role in determining the position of iodination. For a precursor to 2-Iodo-1-(methoxymethyl)-3-methylbenzene, such as 1-(methoxymethyl)-3-methylbenzene (B6596618), the methoxymethyl group (-OCH₂OCH₃) and the methyl group (-CH₃) are both ortho-, para-directing activators. The interplay of their electronic and steric effects governs the outcome of the iodination reaction.
Electrophilic aromatic substitution is a common method for the iodination of activated benzene rings. Various iodinating agents can be employed, often in the presence of an activating agent or oxidant.
Reagents and Conditions: Common reagents for electrophilic iodination include molecular iodine (I₂) in the presence of an oxidizing agent (e.g., nitric acid, hydrogen peroxide), N-Iodosuccinimide (NIS) with an acid catalyst (e.g., trifluoroacetic acid), and iodine monochloride (ICl). uwindsor.caorganic-chemistry.org The choice of reagent and conditions can influence the regioselectivity and yield of the reaction. For substrates with multiple activating groups, a mixture of isomers can be expected. In the case of 1-(methoxymethyl)-3-methylbenzene, the methoxymethyl group is a stronger activating group than the methyl group, and iodination is expected to occur at positions ortho and para to the MOM ether. Steric hindrance from the methyl group would likely favor iodination at the 2- and 6-positions relative to the MOM group.
Table 1: Regioselectivity in Electrophilic Iodination of Anisole Derivatives
| Substrate | Iodinating Agent | Major Product(s) | Reference |
|---|---|---|---|
| Anisole | I₂ / Oxidant | p-Iodoanisole | uwindsor.ca |
| 3-Methylanisole | NIS / TFA | 4-Iodo-3-methylanisole and 2-Iodo-3-methylanisole | organic-chemistry.org |
| 1,3-Dimethoxybenzene | NIS / TFA | 4-Iodo-1,3-dimethoxybenzene | organic-chemistry.org |
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of the position ortho to a directing metalation group (DMG). wikipedia.orgorganic-chemistry.org The DMG, typically a heteroatom-containing functional group, coordinates to an organolithium reagent, facilitating deprotonation of the adjacent ortho-proton. The resulting aryllithium species can then be quenched with an electrophilic iodine source, such as molecular iodine, to introduce an iodine atom with high regioselectivity. wikipedia.org
The methoxymethyl (MOM) ether group is known to be an effective DMG. organic-chemistry.org Therefore, starting with 1-(methoxymethyl)-3-methylbenzene, treatment with a strong base like n-butyllithium or sec-butyllithium (B1581126) would lead to lithiation at the 2-position, directed by the MOM ether. Subsequent quenching with iodine would yield the desired this compound. This method offers excellent control over regioselectivity, avoiding the formation of other isomers.
In recent years, transition-metal-catalyzed C-H activation has emerged as a versatile tool for the direct functionalization of aromatic rings. rsc.orgnih.gov Palladium-catalyzed C-H iodination often employs a directing group to achieve high regioselectivity, typically at the ortho position. organic-chemistry.org Various directing groups, such as amides, pyridines, and carboxylic acids, have been successfully utilized. rsc.orgnih.govorganic-chemistry.org
Table 2: Examples of Palladium-Catalyzed Ortho-C-H Iodination
| Substrate with Directing Group | Catalyst System | Iodine Source | Product | Reference |
|---|---|---|---|---|
| Acetanilide | Pd(OAc)₂ / PTSA | NIS | ortho-Iodoacetanilide | beilstein-journals.org |
| Benzoic Acid | Pd(OAc)₂ | I₂ / Ag₂CO₃ | ortho-Iodobenzoic Acid | rsc.org |
| 2-Phenylpyridine | Pd(OAc)₂ | NIS | 2-(2-Iodophenyl)pyridine | rsc.org |
Decarboxylative iodination provides an indirect method for introducing an iodine atom by replacing a carboxylic acid group. The classical Hunsdiecker reaction involves the treatment of a silver carboxylate with a halogen. nih.govchemistry-reaction.com Modifications of this reaction, such as using more convenient reagents, have been developed.
For the synthesis of this compound, a plausible precursor would be 2-(methoxymethyl)-6-methylbenzoic acid. Conversion of this carboxylic acid to its silver salt followed by treatment with iodine would yield the target compound. More modern, transition-metal-free decarboxylative iodination methods have also been reported, often using reagents like iodine in the presence of an oxidant. nih.govacs.org These methods can be advantageous as they may not require the preparation of the silver salt. nih.gov
Formation and Manipulation of the Methoxymethyl (MOM) Ether Moiety
The methoxymethyl (MOM) ether is a common protecting group for alcohols and phenols due to its stability under a range of conditions and its relatively straightforward introduction and removal. adichemistry.com
The most common method for the formation of a MOM ether is the reaction of a phenol (B47542) with methoxymethyl chloride (MOMCl) in the presence of a non-nucleophilic base. acs.orgwikipedia.org For the synthesis of this compound, a suitable phenolic precursor would be 2-iodo-3-methylphenol.
General Procedure: The phenolic precursor is typically dissolved in an aprotic solvent, such as dichloromethane (B109758) or dimethylformamide. A base, commonly N,N-diisopropylethylamine (DIPEA), is added to deprotonate the phenol, followed by the addition of MOMCl. acs.org The reaction is usually carried out at room temperature. The use of MOMCl is effective, but it is a known carcinogen, which has led to the development of alternative, safer methoxymethylating agents. wikipedia.org These alternatives include dimethoxymethane (B151124) in the presence of an acid catalyst or reagents like MOM-2-pyridylsulfide. adichemistry.com
Table 3: Common Reagents for O-Methoxymethylation of Phenols
| Reagent | Base/Catalyst | Typical Solvent | Reference |
|---|---|---|---|
| Methoxymethyl chloride (MOMCl) | N,N-Diisopropylethylamine (DIPEA) | Dichloromethane (DCM) | acs.org |
| Methoxymethyl chloride (MOMCl) | Sodium hydride (NaH) | Tetrahydrofuran (B95107) (THF) | adichemistry.com |
| Dimethoxymethane | Phosphorus pentoxide (P₂O₅) | Chloroform | adichemistry.com |
| Dimethoxymethane | Trifluoromethanesulfonic acid (TfOH) | Dichloromethane (DCM) | adichemistry.com |
Selective Deprotection Methodologies for MOM Ethers
The methoxymethyl (MOM) ether is a widely used protecting group for hydroxyl functions due to its ease of introduction and stability in strongly basic and weakly acidic media. ingentaconnect.com However, its removal, typically under acidic conditions, requires careful selection of reagents to ensure selectivity, especially in the presence of other acid-sensitive groups. tandfonline.com A variety of methods have been developed for the selective cleavage of MOM ethers.
Lewis acids are commonly employed for MOM deprotection. Reagents such as Zinc Bromide (ZnBr2) in combination with a soft nucleophile like n-propylthiol (n-PrSH) can rapidly and selectively cleave MOM ethers, even on tertiary alcohols, in as little as 5-8 minutes. thieme-connect.comresearchgate.net Another effective Lewis acid is Bismuth Triflate (Bi(OTf)₃), which can catalytically deprotect MOM ethers at room temperature in an aqueous medium, showing high selectivity in the presence of TBDMS, TBDPS, and benzyl (B1604629) ethers. oup.com Zinc (II) Trifluoromethanesulfonate (Zn(OTf)₂) in isopropanol (B130326) is also effective for the selective deprotection of MOM ethers without affecting acid-sensitive groups like PMB, benzyl, and benzoate (B1203000) protecting groups in sugar alcohols. ingentaconnect.com
Other methodologies avoid the use of strong acids. For example, a combination of carbon tetrabromide (CBr₄) and triphenylphosphine (B44618) (PPh₃) in an aprotic solvent can efficiently remove the MOM group under mildly thermal conditions, preserving ester and benzyl ether functionalities. tandfonline.com
The choice of deprotection method depends on the specific substrate and the other functional groups present in the molecule. The table below summarizes several methodologies for the selective deprotection of MOM ethers.
| Reagent/Catalyst | Solvent(s) | Conditions | Selectivity Notes |
| Bismuth Triflate (Bi(OTf)₃) | THF / Water | Room Temperature | Selective over TBDMS, TBDPS, Benzyl, Allyl ethers. oup.com |
| Zinc (II) Triflate (Zn(OTf)₂) | Isopropanol | Reflux | Selective over Benzyl, TBDPS, PMB, Benzoate groups. ingentaconnect.com |
| CBr₄ / PPh₃ | CH₂ClCH₂Cl | 40°C | Selective over Esters, Benzyl ethers, Aldehyde, t-Bu ester groups. tandfonline.com |
| Zinc Bromide (ZnBr₂) / n-PrSH | CH₂Cl₂ | 0°C to Room Temp. | Rapid (5-8 min), selective over TBDPS and acetate (B1210297) groups. thieme-connect.comresearchgate.net |
Assembly of the 1,3-Dimethylbenzene Core (Toluene Derivatives)
The synthesis of polysubstituted benzenes, such as derivatives of 1,3-dimethylbenzene (m-xylene), requires careful planning regarding the order of substituent introduction. libretexts.org The directing effects of the substituents already on the ring dictate the position of subsequent functionalizations. For a target like this compound, the core is a 1,3-disubstituted arene.
Strategies for assembling such cores often start from a simpler, commercially available toluene (B28343) or xylene derivative. The synthetic plan must consider the ortho-, para-, or meta-directing influence of each group. libretexts.org For instance, starting with m-xylene, both methyl groups are ortho-, para-directing. Electrophilic aromatic substitution would be directed to positions 2, 4, and 6.
A retrosynthetic approach is often the most effective way to plan the synthesis. libretexts.org One might consider which substituent is best to introduce last. For example, direct iodination of 1-(methoxymethyl)-3-methylbenzene would likely be directed by the activating methoxymethyl and methyl groups to the positions ortho and para to them, leading to a mixture of products.
Alternative strategies involve building the aromatic ring itself through annulation reactions. For example, a [3+3] annulation protocol using Morita-Baylis-Hillman adducts and glutaconates can be employed to synthesize poly-substituted benzene derivatives bearing 1,3-dicarboxylates, which can then be further modified. While complex, such methods offer a high degree of control over the final substitution pattern.
In many cases, the assembly relies on a sequence of electrophilic aromatic substitution, functional group interconversion, and potentially the use of blocking groups to achieve the desired regiochemistry. The order of reactions is paramount to success. libretexts.org
Convergent and Divergent Synthetic Routes to Polysubstituted Arenes
A convergent synthesis , in contrast, involves preparing several key intermediates or fragments of the target molecule separately. researchgate.netwikipedia.org These fragments are then combined (coupled) in the later stages of the synthesis to form the final product. wikipedia.org This approach offers several advantages:
Efficiency: Different parts of the molecule can be synthesized simultaneously by different teams or at different times.
Easier Purification: Intermediates are smaller and often easier to purify than the large, complex intermediates of a long linear sequence.
Convergent synthesis is particularly well-suited for large and symmetric molecules and is commonly applied in the total synthesis of complex natural products. wikipedia.org
A divergent synthesis begins with a central core molecule that is reacted to create a "generation" of new compounds. wikipedia.org Each of these compounds is then further reacted to create a library of related but structurally distinct molecules. wikipedia.org This strategy is highly effective in drug discovery and materials science for generating a large number of compounds for screening purposes from a common starting point. wikipedia.org A key application is in diversity-oriented synthesis (DOS), where the goal is to rapidly produce libraries of molecules with significant skeletal diversity. wikipedia.org
For the synthesis of a single target like this compound, a convergent approach would be more logical than a divergent one. One could synthesize the iodinated methylbenzene fragment and the methoxymethyl sidechain precursor separately before combining them.
| Synthetic Strategy | Description | Primary Advantage | Typical Application |
| Convergent | Separate fragments are synthesized independently and then combined. wikipedia.org | Improved overall yield for long syntheses. wikipedia.org | Total synthesis of complex molecules. wikipedia.org |
| Divergent | A single starting material is elaborated in different ways to produce a library of compounds. wikipedia.org | Rapid generation of many related compounds. wikipedia.org | Drug discovery, diversity-oriented synthesis. wikipedia.org |
Green Chemistry Approaches in the Synthesis of Iodinated Aryl Ethers
The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical synthesis. kuleuven.be The synthesis of iodinated aryl ethers can be made more environmentally benign by focusing on several key areas.
Greener Iodination Methods: Traditional iodination methods often use harsh reagents. Greener alternatives focus on using molecular iodine (I₂) with a suitable, non-toxic oxidant. Some protocols have been developed that are metal-free and can be performed in more sustainable solvents, or even in water extracts of natural materials like pomegranate ash. researchgate.net Developing waste-minimized processes is a key goal, which can be quantified using metrics like the E-factor (Environmental factor), aiming for a lower value. kuleuven.be
Sustainable Aryl Ether Synthesis: The formation of the aryl ether bond, typically via reactions like the Williamson ether synthesis or Ullmann condensation, can also be improved. Metal-free O-arylation of alcohols using hypervalent iodine reagents, such as diaryliodonium salts, represents a modern, sustainable approach. acs.org These reactions can often be performed at mild temperatures. acs.org Recent advances have also focused on using more sustainable and readily available catalysts, such as copper iodide, in eco-friendly solvent systems. jsynthchem.com Mechanochemistry, or ball-milling, is another green technique that can facilitate hypervalent iodine-mediated arylations, often reducing or eliminating the need for bulk solvents. rsc.org
Key green chemistry considerations for the synthesis of iodinated aryl ethers include:
Atom Economy: Designing syntheses to maximize the incorporation of all materials used in the process into the final product.
Use of Safer Solvents and Auxiliaries: Replacing hazardous organic solvents with water, supercritical fluids, or using solvent-free conditions. rsc.org
Catalysis: Using catalytic reagents in small amounts rather than stoichiometric reagents to minimize waste. jsynthchem.com
Use of Renewable Feedstocks: Sourcing starting materials from renewable sources where possible.
By integrating these principles, the synthesis of compounds like this compound can be designed to be more efficient, safer, and have a lower environmental impact.
Reactivity and Transformational Chemistry of 2 Iodo 1 Methoxymethyl 3 Methylbenzene
Transition Metal-Catalyzed Cross-Coupling Reactions of Aryl Iodides
Aryl iodides are highly valued substrates in transition metal-catalyzed cross-coupling reactions due to the relatively weak carbon-iodine bond, which facilitates oxidative addition to the metal center, typically palladium. This reactivity is the cornerstone of numerous carbon-carbon and carbon-heteroatom bond-forming reactions.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex. For 2-Iodo-1-(methoxymethyl)-3-methylbenzene , this reaction would theoretically involve its coupling with a variety of boronic acids or their corresponding esters in the presence of a palladium catalyst and a base. The general transformation is depicted below:
General Scheme for Suzuki-Miyaura Coupling:

Hypothetical Reaction Parameters for this compound:
| Coupling Partner (Ar-B(OH)₂) | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Expected Product |
|---|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ (2-5) | Na₂CO₃ | Toluene (B28343)/Water | 80-100 | 1-(Methoxymethyl)-3-methyl-2-phenylbenzene |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2-5) | K₃PO₄ | Dioxane | 90-110 | 1-(Methoxymethyl)-2-(4-methoxyphenyl)-3-methylbenzene |
Heck and Sonogashira Coupling Reactions
The Heck reaction couples aryl halides with alkenes to form substituted alkenes, while the Sonogashira reaction facilitates the coupling of aryl halides with terminal alkynes. Both reactions are typically catalyzed by palladium complexes. For the Sonogashira reaction, a copper co-catalyst is often employed.
General Scheme for Heck Coupling:

General Scheme for Sonogashira Coupling:

Hypothetical Reaction Data for this compound:
| Reaction Type | Coupling Partner | Catalyst (mol%) | Base | Solvent | Expected Product |
|---|---|---|---|---|---|
| Heck | Styrene | Pd(OAc)₂ (2-5) | Et₃N | DMF | (E)-1-(Methoxymethyl)-3-methyl-2-styrylbenzene |
Stille and Negishi Coupling Applications
The Stille coupling utilizes organotin compounds, while the Negishi coupling employs organozinc reagents for the formation of new carbon-carbon bonds with organohalides. These reactions offer alternative methods for C-C bond formation with distinct substrate scopes and functional group tolerances.
Hypothetical Cross-Coupling Partners for this compound:
| Coupling Reaction | Organometallic Reagent | Catalyst (mol%) | Expected Product |
|---|---|---|---|
| Stille | Tributyl(vinyl)stannane | Pd(PPh₃)₄ (2-5) | 1-(Methoxymethyl)-3-methyl-2-vinylbenzene |
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. This reaction would be expected to proceed with This compound and a range of primary and secondary amines.
General Scheme for Buchwald-Hartwig Amination:

Hypothetical Amination Reactions of this compound:
| Amine | Catalyst System (mol%) | Base | Solvent | Expected Product |
|---|---|---|---|---|
| Aniline | Pd₂(dba)₃/Xantphos (1-3) | NaOt-Bu | Toluene | N-(2-(Methoxymethyl)-6-methylphenyl)aniline |
Nucleophilic Aromatic Substitution (SNAr) on the Iodinated Arene
Nucleophilic aromatic substitution (SNAr) on unactivated aryl halides is generally difficult. The reaction typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the intermediate Meisenheimer complex. The benzene (B151609) ring of This compound is not activated by strongly electron-withdrawing substituents. Therefore, it is expected to be largely unreactive towards SNAr under standard conditions. Forcing conditions, such as high temperatures and very strong nucleophiles, would likely be required to induce any substitution, and such data for the title compound is not available.
Formation and Reactivity of Aryl Organometallic Species (e.g., Grignard Reagents, Organolithiums)
Aryl iodides are common precursors for the formation of Grignard and organolithium reagents. These highly reactive organometallic species are powerful carbon nucleophiles and strong bases.
Formation of Grignard Reagent: The reaction of This compound with magnesium metal in an ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF) would be expected to form the corresponding Grignard reagent, (2-(methoxymethyl)-6-methylphenyl)magnesium iodide.
Formation of Organolithium Reagent: Treatment of This compound with an alkyllithium reagent, such as n-butyllithium or tert-butyllithium, typically at low temperatures in an inert solvent like THF or hexane, would likely result in lithium-halogen exchange to generate (2-(methoxymethyl)-6-methylphenyl)lithium.
Reactivity of the Organometallic Species: Once formed, these organometallic reagents would be expected to undergo characteristic reactions. For example, they would react with various electrophiles as outlined in the hypothetical table below.
Hypothetical Reactions of Organometallic Derivatives:
| Organometallic Reagent | Electrophile | Expected Product |
|---|---|---|
| Grignard Reagent | Carbon dioxide, then H₃O⁺ | 2-(Methoxymethyl)-6-methylbenzoic acid |
| Organolithium Reagent | Formaldehyde, then H₃O⁺ | (2-(Methoxymethyl)-6-methylphenyl)methanol |
Chemistry of Hypervalent Iodine Reagents Derived from Aryl Iodides
Aryl iodides, such as this compound, can be converted into hypervalent iodine reagents, which are powerful and versatile oxidizing agents in organic synthesis. These reagents are characterized by an iodine atom in a higher oxidation state, typically +3 (iodine(III) or λ³-iodanes) or +5 (iodine(V) or λ⁵-iodanes). The ortho-substitution pattern of this compound can influence the stability and reactivity of the derived hypervalent iodine species.
Hypervalent iodine(III) compounds are generally prepared by the oxidation of iodoarenes. Common oxidants include peracids, sodium hypochlorite, and oxone. For instance, treatment of an iodoarene with peracetic acid in acetic acid can yield the corresponding (diacetoxyiodo)arene.
Hypervalent iodine(III) reagents derived from aryl iodides are widely employed in a variety of oxidative functionalization reactions. These transformations are often characterized by mild reaction conditions and high selectivity. While specific studies on hypervalent iodine reagents derived from this compound are not extensively documented, the expected reactivity can be inferred from analogous systems.
One of the key applications of hypervalent iodine reagents is the oxidation of alcohols to carbonyl compounds. For example, (diacetoxyiodo)arenes can facilitate this transformation efficiently. In the context of the target molecule, a hypervalent iodine(III) species derived from it could potentially be used for such oxidations.
Another significant application is the α-functionalization of carbonyl compounds. Hypervalent iodine reagents can be used to introduce various functional groups, such as hydroxyl or acetoxy groups, at the α-position of ketones and esters.
Palladium-catalyzed oxidative cross-coupling reactions often utilize hypervalent iodine reagents as oxidants. These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds. For instance, they have been employed in C-H bond functionalization and Heck-type coupling reactions. frontiersin.org
| Reaction Type | Hypervalent Iodine(III) Reagent | Substrate | Product | Potential Application |
| Alcohol Oxidation | ArI(OAc)₂ | Primary/Secondary Alcohol | Aldehyde/Ketone | Synthesis of carbonyl compounds |
| α-Oxytosylation of Ketones | ArI(OH)OTs | Ketone | α-Tosyloxyketone | Synthesis of functionalized ketones |
| Oxidative C-H Cyclization | ArI(OAc)₂ (with Pd catalyst) | Unsaturated Alcohol/Amine | Heterocycle | Synthesis of dihydrobenzofurans |
Hypervalent iodine(III) reagents exhibit significant electrophilic character, enabling their participation in a range of electrophilic transformations. researchgate.net The iodine(III) center can act as a potent electrophile, activating substrates for subsequent nucleophilic attack.
These reagents can be used for the difunctionalization of alkenes, where both the iodine ligand and an external nucleophile add across the double bond. beilstein-journals.orgnih.gov For example, the reaction of an alkene with a hypervalent iodine(III) reagent in the presence of a nucleophile can lead to amino- or oxy-functionalized products.
Furthermore, hypervalent iodine reagents can guide electrophilic substitution reactions. Studies have shown that the reactivity of benzyl (B1604629) hypervalent iodine intermediates can lead to para-selective substitution, a phenomenon termed hypervalent iodine-guided electrophilic substitution (HIGES). beilstein-journals.orgnih.gov This suggests that the iodine(III) center can direct the regioselectivity of electrophilic attack on an aromatic ring.
The electrophilic nature of hypervalent iodine(III) reagents makes them suitable for participating in reactions analogous to the classic Friedel-Crafts reaction. acs.org In these transformations, the iodine(III) species acts as an electrophile that attacks an electron-rich aromatic ring.
Recent research has demonstrated the development of three-component Friedel-Crafts alkenylation reactions that utilize a cationic iodine(III) electrophile. chemrxiv.orgrsc.org This type of reaction allows for the simultaneous introduction of an alkenyl group and an iodine-containing moiety to an aromatic substrate. The reaction proceeds through the formation of a highly reactive keteniminium species generated from an ynamide and the iodine(III) electrophile, which is then attacked by the arene.
These reactions offer a powerful method for rapidly increasing molecular complexity and accessing densely functionalized enamides. The resulting products, containing an iodanyl group, are amenable to further transformations through transition metal-mediated coupling reactions.
| Reaction | Iodine(III) Electrophile | Arene | Other Reactants | Product |
| Three-Component Alkenylation | Benziodoxole triflate | Electron-rich (hetero)arenes | Ynamides | α-Aryl-β-iodanyl enamides |
Chemical Behavior and Stability of the Methoxymethyl Ether Group
The methoxymethyl (MOM) ether is a commonly used protecting group for alcohols and phenols in organic synthesis. total-synthesis.com Its stability under various reaction conditions is a critical factor in its utility.
The MOM group is an acetal, and as such, its stability is pH-dependent. It is generally stable under basic and weakly acidic conditions but is cleaved by strong acids. adichemistry.comwikipedia.org
Acidic Conditions: The MOM ether is readily cleaved under strong acidic conditions, such as treatment with hydrochloric acid or trifluoroacetic acid. wikipedia.orgmasterorganicchemistry.com The cleavage mechanism involves protonation of the ether oxygen, followed by nucleophilic attack of water or another nucleophile. The lability of the MOM group in the presence of acid can be a limitation if other acid-sensitive functional groups are present in the molecule. However, mild and selective deprotection methods have been developed. researchgate.netnih.gov
Basic Conditions: The MOM group is stable to a wide range of basic conditions, including strong bases like sodium hydroxide (B78521) and organolithium reagents. This stability makes it a suitable protecting group for reactions that are carried out in the presence of bases.
The MOM ether group is compatible with a wide array of common organic transformations, which contributes to its widespread use as a protecting group.
It is generally inert to nucleophiles, reducing agents, and oxidizing agents. adichemistry.com This allows for a variety of chemical manipulations to be performed on other parts of the molecule without affecting the MOM-protected hydroxyl group. For instance, it is stable to Grignard reagents, lithium aluminum hydride, and many common oxidizing agents.
However, its compatibility with Lewis acids can be variable. While some Lewis acids can be used in the presence of MOM ethers, stronger Lewis acids can lead to cleavage. The compatibility often depends on the specific Lewis acid, the reaction conditions, and the substrate.
The stability of the MOM group during iodination reactions is a relevant consideration for the synthesis of this compound. While the MOM group is generally stable to many reagents, the conditions used for iodination, particularly if they are acidic, could potentially lead to its cleavage. reddit.com
| Condition | Stability of MOM Group | Notes |
| Strong Acids (e.g., HCl, TFA) | Labile | Cleavage occurs readily. |
| Weak Acids (e.g., buffered systems) | Generally Stable | Stability is condition-dependent. |
| Strong Bases (e.g., NaOH, n-BuLi) | Stable | Highly compatible. |
| Nucleophiles (e.g., Grignard reagents) | Stable | Generally unreactive. |
| Reducing Agents (e.g., LiAlH₄, NaBH₄) | Stable | Compatible with most common reducing agents. |
| Oxidizing Agents (e.g., KMnO₄, CrO₃) | Stable | Compatible with many common oxidizing agents. |
| Lewis Acids | Variable | Stability depends on the strength of the Lewis acid. |
Functionalization of the Methyl Group (Benzylic Position)
The methyl group of this compound, being attached to the benzene ring, is at a benzylic position. This position exhibits unique reactivity due to the ability of the adjacent aromatic ring to stabilize reactive intermediates, such as radicals, carbocations, and carbanions, through resonance. libretexts.orglibretexts.org This inherent stability allows for selective functionalization of the methyl group through various chemical transformations, including oxidation and halogenation.
Benzylic Oxidation Reactions
The benzylic methyl group of this compound is susceptible to oxidation by strong oxidizing agents. This reaction typically converts the methyl group into a carboxylic acid. The presence of the electron-donating methoxymethyl group and the iodo atom on the aromatic ring is expected to influence the reactivity of the benzylic position. Electron-donating groups can increase the electron density of the ring, which can, in turn, affect the stability of intermediates formed during the oxidation process.
Commonly employed oxidizing agents for such transformations include potassium permanganate (B83412) (KMnO₄) and chromic acid (H₂CrO₄). chemistrysteps.commasterorganicchemistry.com For instance, it is a known transformation that the methyl group of o-iodotoluene and p-iodotoluene can be oxidized to form 2-iodobenzoic acid and 4-iodobenzoic acid, respectively, using potassium permanganate. wikipedia.org Based on this precedent, the oxidation of this compound would be expected to yield 2-iodo-6-(methoxymethyl)benzoic acid.
The reaction proceeds through the formation of a benzylic radical or a related intermediate, which is stabilized by the adjacent benzene ring. The presence of at least one hydrogen atom on the benzylic carbon is a prerequisite for this oxidation to occur. chemistrysteps.com
Table 1: Anticipated Products of Benzylic Oxidation
| Starting Material | Oxidizing Agent | Expected Product |
| This compound | KMnO₄ or H₂CrO₄ | 2-Iodo-6-(methoxymethyl)benzoic acid |
It is important to note that the reaction conditions, such as temperature and reaction time, would need to be carefully controlled to achieve the desired product and minimize potential side reactions. The electronic effects of the substituents on the benzene ring are known to affect the rate of oxidation. nih.gov
Benzylic Halogenation and Subsequent Transformations
Benzylic halogenation involves the substitution of a hydrogen atom at the benzylic position with a halogen, typically bromine or chlorine. This reaction is generally carried out under free-radical conditions, often initiated by UV light or a radical initiator. A common and effective reagent for benzylic bromination is N-bromosuccinimide (NBS), which provides a low concentration of bromine radicals, favoring substitution at the benzylic position over addition to the aromatic ring. libretexts.orgchemistrysteps.com
The high reactivity and selectivity of benzylic halogenation are attributed to the resonance stabilization of the intermediate benzylic radical. chemistrysteps.com In the case of this compound, the substituents ortho to the methyl group, namely the iodo and methoxymethyl groups, are likely to introduce steric hindrance. This steric hindrance can influence the rate of the reaction, potentially requiring more forcing conditions to achieve halogenation. google.com
Once the benzylic halide is formed, for example, 2-(bromomethyl)-1-iodo-3-(methoxymethyl)benzene, it serves as a versatile intermediate for a variety of subsequent transformations. The benzylic halide can readily undergo nucleophilic substitution reactions (both SN1 and SN2 mechanisms are possible depending on the conditions) and elimination reactions. chemistry.coachkhanacademy.org
Table 2: Illustrative Transformations of Benzylic Halide
| Starting Material | Reagent(s) | Reaction Type | Product |
| 2-(Bromomethyl)-1-iodo-3-(methoxymethyl)benzene | NaOH (aq) | Nucleophilic Substitution (SN2) | (2-Iodo-6-(methoxymethyl)phenyl)methanol |
| NaCN | Nucleophilic Substitution (SN2) | 2-(2-Iodo-6-(methoxymethyl)phenyl)acetonitrile | |
| CH₃ONa | Nucleophilic Substitution (SN2) | 2-Iodo-1-(methoxymethyl)-3-(methoxymethyl)benzene | |
| Strong, bulky base (e.g., t-BuOK) | Elimination (E2) | (Formation of a stilbene (B7821643) derivative if dimerization occurs) |
The resulting products from these subsequent transformations, such as alcohols, nitriles, and ethers, can be valuable building blocks in the synthesis of more complex molecules. The choice of nucleophile and reaction conditions allows for the introduction of a wide range of functional groups at the benzylic position.
Applications and Future Research Trajectories
Role as a Versatile Synthetic Intermediate in Complex Organic Synthesis
As a polysubstituted aromatic compound, 2-Iodo-1-(methoxymethyl)-3-methylbenzene serves as a key intermediate in the construction of complex molecular architectures. The aryl iodide functionality is a linchpin for numerous carbon-carbon and carbon-heteroatom bond-forming reactions, most notably transition-metal-catalyzed cross-coupling reactions. The methoxymethyl ether group provides robust protection for the phenolic hydroxyl, which is stable under a wide range of reaction conditions, including those involving organometallics and strong bases, but can be cleaved under specific acidic conditions to reveal the phenol (B47542). highfine.com
Key Reaction Types Facilitated by the Iodo-Aryl Moiety:
| Reaction Name | Catalyst/Reagents | Bond Formed | Description |
|---|---|---|---|
| Suzuki Coupling | Pd catalyst, Base | C-C (Aryl-Aryl) | Couples the aryl iodide with an organoboron compound. |
| Heck Coupling | Pd catalyst, Base | C-C (Aryl-Alkenyl) | Forms a new bond between the aryl iodide and an alkene. |
| Sonogashira Coupling | Pd/Cu catalyst, Base | C-C (Aryl-Alkynyl) | Couples the aryl iodide with a terminal alkyne. |
| Buchwald-Hartwig Amination | Pd catalyst, Base | C-N (Aryl-Amine) | Forms a bond between the aryl iodide and an amine. |
| Ullmann Condensation | Cu catalyst | C-O (Diaryl Ether) | Couples the aryl iodide with a phenol to form a diaryl ether. uni-mainz.de |
The structural framework of this compound is a precursor to scaffolds found in numerous biologically active molecules and pharmaceuticals. nih.gov By leveraging the reactivity of the iodo group for cross-coupling reactions, chemists can introduce diverse substituents to build molecular complexity rapidly. rug.nlmdpi.com Following these transformations, deprotection of the MOM ether can yield functional phenols, which are common pharmacophores in many drugs. Multicomponent reactions (MCRs), which allow for the formation of complex products from three or more starting materials in a single step, can efficiently utilize such building blocks to generate libraries of potential drug candidates. nih.gov
The total synthesis of complex natural products often relies on the strategic use of highly functionalized building blocks to construct intricate molecular frameworks. uni-mainz.deresearchgate.net Aryl iodides like this compound are instrumental in this field. frontiersin.org They can be used in key bond-forming steps to assemble polycyclic systems or to introduce specific aromatic fragments found in a wide array of natural products, including alkaloids and polyketides. mdpi.comresearchgate.net The use of hypervalent iodine reagents, which can be derived from aryl iodides, provides powerful oxidative strategies for dearomatization and the formation of quaternary carbon centers, crucial steps in the synthesis of many bioactive natural products. frontiersin.orgresearchgate.net
Examples of Natural Product Scaffolds Accessible from Iodo-Aryl Ether Precursors:
| Natural Product Class | Key Structural Feature | Synthetic Strategy |
|---|---|---|
| Phenanthroindolizidine Alkaloids | Polycyclic aromatic core | Suzuki or Heck coupling to form key C-C bonds. uni-mainz.de |
| Xyloketal Family | Substituted aromatic core | Chemoenzymatic synthesis involving functionalized phenols. nih.gov |
| Aspidosperma Alkaloids | Complex heterocyclic systems | Oxidative dearomatization and rearrangement of phenol derivatives. frontiersin.org |
| Sorbicillinoids | Highly substituted cyclic core | Biocatalytic cascades starting from functionalized aromatic compounds. nih.gov |
The field of materials science increasingly relies on custom-synthesized organic molecules to create functional polymers and advanced materials with tailored properties. Aryl iodides are valuable as monomers or precursors in the synthesis of conjugated polymers, which are essential for applications in electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). nih.gov The iodo group of this compound can be converted into other functional groups or used directly in polymerization reactions like Suzuki or Sonogashira polycondensation to create well-defined polymer chains. The methoxymethyl and methyl substituents can influence the solubility and processing characteristics of the resulting polymers. nih.gov
Design and Development of Novel Reagents and Catalysts Utilizing Iodo-Aryl and Ether Moieties
Aryl iodides are precursors to hypervalent iodine reagents, such as iodosylbenzene and diaryliodonium salts. researchgate.netresearchgate.net These reagents are prized in organic synthesis for their ability to act as mild oxidants and efficient group transfer agents, often avoiding the use of heavy metals. researchgate.net The specific substitution pattern on the aromatic ring of this compound could be used to tune the reactivity and selectivity of the corresponding hypervalent iodine reagents. For instance, unsymmetrical diaryliodonium salts can be designed for the selective transfer of one aryl group over another, a strategy that improves atom economy. pdx.edu The ether moiety can influence the electronic properties and stability of these reagents.
Sustainable and Eco-Friendly Synthetic Approaches to Iodo-Aryl Ethers
Modern synthetic chemistry places a strong emphasis on the development of sustainable and environmentally benign methodologies. Research into the synthesis of iodo-aryl ethers is focused on reducing waste, avoiding toxic reagents, and minimizing energy consumption. Key strategies include the development of metal-free synthesis pathways, such as the use of diaryliodonium salts for arylation reactions, which avoids the need for transition metal catalysts. pdx.eduresearchgate.net Performing reactions in greener solvents like water is another significant advancement. researchgate.net Furthermore, the creation of highly active and recyclable heterogeneous catalysts for C-O and C-I bond formation represents a major step towards more sustainable chemical manufacturing. acs.org
Emerging Research Directions in Halogen-Substituted Aromatics and Protected Phenolic Ethers
The field of halogen-substituted aromatics continues to evolve, driven by the need for more efficient and selective synthetic methods. A major area of focus is late-stage functionalization, where C-H bonds in complex molecules are selectively converted to C-halogen bonds, allowing for the rapid diversification of drug candidates and natural products. researchgate.net This contrasts with traditional methods that build molecules from pre-halogenated starting materials.
In parallel, research into phenolic ethers is advancing beyond their traditional role as simple protecting groups. scirp.org New protecting groups are being developed that can be installed and removed under exceptionally mild conditions, enhancing compatibility with sensitive functional groups. rsc.org There is also growing interest in "functional protecting groups" that can influence the reactivity of the molecule or participate in subsequent transformations. The study of how substituents, including halogens and ethers, affect the electronic structure and reactivity of aromatic rings remains a fundamental area of research, with theoretical calculations providing deeper insights that guide synthetic strategy. ed.ac.ukresearchgate.net
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-Iodo-1-(methoxymethyl)-3-methylbenzene, and how do reaction conditions influence yield?
- Methodology : A two-step synthesis involving halogenation and methoxymethylation is commonly employed. For example, iodination of a pre-functionalized benzene derivative (e.g., via electrophilic substitution) followed by methoxymethyl group introduction using reagents like methoxymethyl chloride under basic conditions . Reaction temperature and stoichiometry are critical: excess iodine may lead to poly-iodination, while insufficient base can reduce methoxymethylation efficiency. Monitor yields via HPLC or GC-MS, and optimize using fractional factorial design to isolate key variables .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodology : Use a combination of 1H/13C NMR to confirm substitution patterns (e.g., iodine’s deshielding effect on adjacent protons) and X-ray crystallography for absolute stereochemical validation (if crystalline). Compare observed NMR shifts with computational predictions (DFT calculations) for accuracy . Purity can be assessed via melting point analysis (e.g., sharp mp ~139–140°C indicates high crystallinity) or LC-MS to detect halogenated byproducts .
Q. What stability considerations are critical for storing and handling this compound?
- Methodology : Store in amber vials at 2–8°C under inert atmosphere to prevent photolytic or thermal degradation of the iodobenzene moiety. Regularly perform stability tests (e.g., TLC or NMR every 3–6 months) to detect decomposition products like demethylated or deiodinated derivatives. Use stabilizers like copper iodide in trace amounts to suppress radical-mediated pathways .
Advanced Research Questions
Q. How does the methoxymethyl group influence regioselectivity in cross-coupling reactions involving this compound?
- Methodology : The methoxymethyl group acts as an electron-donating substituent, directing electrophilic attacks to the para position relative to iodine. Test this via Suzuki-Miyaura coupling with boronic acids: compare coupling efficiency at iodine vs. other positions using kinetic studies (e.g., in situ IR monitoring). Computational modeling (e.g., Fukui indices) can predict reactive sites .
Q. What analytical strategies resolve contradictions in spectroscopic data (e.g., unexpected NOE effects or splitting patterns)?
- Methodology : For ambiguous NMR signals, use 2D NMR (e.g., COSY, NOESY) to differentiate between steric effects and electronic influences. If X-ray data conflicts with solution-phase structures (e.g., conformational flexibility), employ variable-temperature NMR or DFT-based molecular dynamics to model dynamic behavior .
Q. How can computational chemistry predict the compound’s reactivity in novel reaction systems?
- Methodology : Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces, identifying nucleophilic/electrophilic regions. Validate predictions experimentally: for example, test iodonium ion formation in polar solvents vs. radical pathways in nonpolar media. Correlate computed activation energies with observed kinetic data .
Q. What strategies mitigate challenges in scaling up reactions without compromising yield or purity?
- Methodology : Use flow chemistry to control exothermic halogenation steps and reduce byproduct formation. Optimize solvent systems (e.g., switch from toluene to DMF for better solubility at scale) and implement inline purification (e.g., scavenger resins to remove excess iodine). Process analytical technology (PAT) like Raman spectroscopy enables real-time monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
